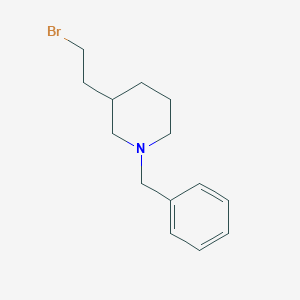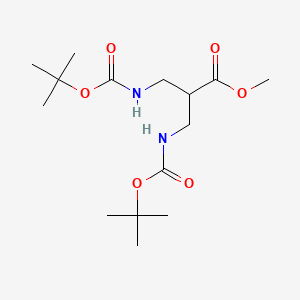
3-(tert-Butoxycarbonylamino)-2-(tert-butoxycarbonylamino-methyl)propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the appropriate amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of Boc protecting groups under acidic conditions.
Substitution: Nucleophilic substitution reactions at the amino groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc groups yields the free amine, while substitution reactions can introduce various functional groups at the amino positions.
Wissenschaftliche Forschungsanwendungen
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. The compound is typically deprotected under acidic conditions to yield the desired free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester
- Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Uniqueness
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.
Eigenschaften
Molekularformel |
C15H28N2O6 |
|---|---|
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-8-10(11(18)21-7)9-17-13(20)23-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
QQJRGBBIQJWNOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


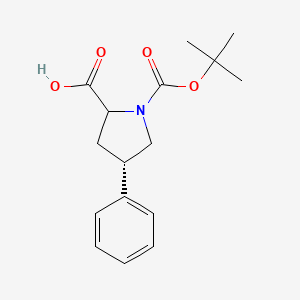
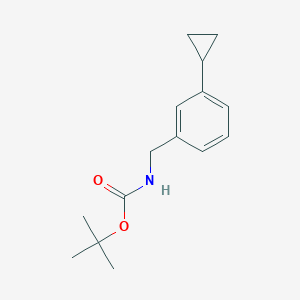
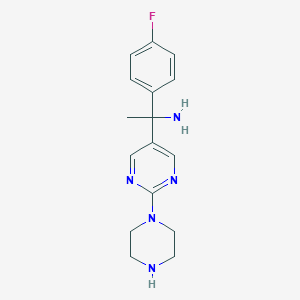
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
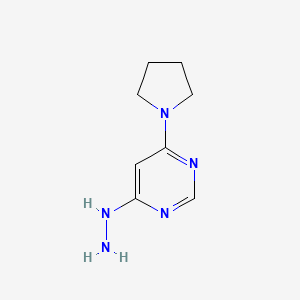

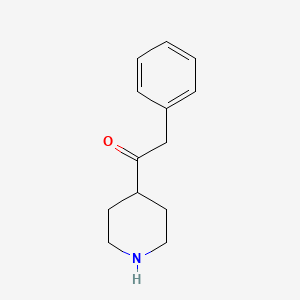
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)


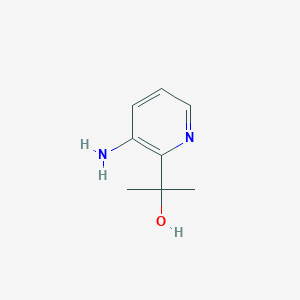

![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
